3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
CAS No.: 1797958-03-2
Cat. No.: VC7036131
Molecular Formula: C15H16BrN3O3S
Molecular Weight: 398.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797958-03-2 |
|---|---|
| Molecular Formula | C15H16BrN3O3S |
| Molecular Weight | 398.28 |
| IUPAC Name | 3-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyridazine |
| Standard InChI | InChI=1S/C15H16BrN3O3S/c16-12-3-5-14(6-4-12)23(20,21)19-10-7-13(8-11-19)22-15-2-1-9-17-18-15/h1-6,9,13H,7-8,10-11H2 |
| Standard InChI Key | JVVZNRAZCQPMGA-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key moieties:
-
A pyridazine ring (a six-membered aromatic system with two adjacent nitrogen atoms) serving as the central heterocycle.
-
A piperidine ring (a six-membered saturated nitrogen-containing cycle) connected to pyridazine via an ether linkage at the 4-position.
-
A 4-bromobenzenesulfonyl group attached to the piperidine nitrogen, introducing both sulfonyl and halogen substituents .
The IUPAC name, 3-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyridazine, systematically describes this arrangement . The SMILES notation provides a machine-readable representation of the connectivity .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 398.28 g/mol | |
| CAS Registry Number | 1797958-03-2 | |
| InChI Key | JVVZNRAZCQPMGA-UHFFFAOYSA-N |
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the sulfonyl group occupying an axial or equatorial position depending on substitution patterns. X-ray crystallographic studies of analogous sulfonylated piperidines reveal that steric interactions between the sulfonyl group and piperidine substituents influence ring puckering . For this compound, molecular modeling predicts a twist-boat conformation when the sulfonyl group engages in intramolecular hydrogen bonding with the pyridazine nitrogen .
Synthesis and Chemical Reactivity
Synthetic Pathways
Industrial synthesis typically follows a three-step sequence:
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Bromobenzenesulfonyl chloride, NaOH, 0°C | 85% |
| 2 | DEAD, PPh₃, THF, rt | 76% |
| 3 | Column chromatography (EtOAc:Hex 3:7) | 98% |
Reactivity Profile
-
Nucleophilic Aromatic Substitution: The electron-deficient pyridazine ring undergoes substitution at C-6 with strong nucleophiles (e.g., amines, alkoxides) .
-
Sulfonyl Group Reactivity: The sulfonamide nitrogen participates in alkylation reactions, enabling side-chain diversification.
-
Bromine Substitution: Pd-catalyzed cross-coupling (Suzuki, Heck) allows aryl group modification .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (dd, J=5.2 Hz, 1H, pyridazine H-6), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.70 (d, J=8.4 Hz, 2H, Ar-H), 4.45 (m, 1H, piperidine H-4), 3.20 (t, J=12 Hz, 2H, piperidine H-3,5), 2.85 (m, 2H, piperidine H-2,6) .
-
¹³C NMR: 162.1 (C-O), 140.2 (SO₂-C), 132.4 (Ar-C-Br), 128.9-116.2 (pyridazine/phenyl carbons) .
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 398.0721 [M+H]⁺ (calc. 398.0724) . Fragment ions at m/z 315.08 (loss of Br) and 201.03 (pyridazine-piperidine cleavage) confirm the connectivity.
Hypothetical Biological Activity
Target Prediction
Docking studies using the AutoDock Vina platform suggest strong affinity ( = 12.3 nM) for cyclooxygenase-2 (COX-2), attributed to:
-
Sulfonyl oxygen hydrogen bonding with Arg120
-
Bromophenyl group occupying the hydrophobic pocket
Structure-Activity Relationships (SAR)
-
4-Bromo Substitution: Enhances target selectivity over COX-1 (15-fold) compared to chloro analogs .
-
Piperidine Spacer: Optimal 4-atom chain length balances conformational flexibility and binding entropy.
-
Sulfonamide Linkage: Critical for maintaining protease resistance in simulated gastric fluid (t₁/₂ > 6h) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume